![molecular formula C13H14N2O2 B2354404 3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid CAS No. 1507595-33-6](/img/structure/B2354404.png)
3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid
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Overview
Description
“3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid” is a compound with the CAS Number: 1507595-33-6 . It has a molecular weight of 230.27 . The IUPAC name for this compound is 3-(((1-methyl-1H-pyrrol-3-yl)methyl)amino)benzoic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “this compound”, can be achieved through various methods . One of the common methods is the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O2/c1-15-6-5-10(9-15)8-14-12-4-2-3-11(7-12)13(16)17/h2-7,9,14H,8H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
Fluorescent Zn(II) Sensors
- Fluorescent Probes for Zinc Ions : A study by Nolan et al. (2006) discusses the synthesis and characterization of fluorescent dyes, including those derived from benzoic acid, for sensing zinc ions. These dyes have shown potential for biological imaging applications (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Antimicrobial Activities
- Schiff Base Ligands and Metal Complexes : Research by Kalshetty et al. (2013) highlights the synthesis and antimicrobial activities of Schiff base ligands and their metal complexes derived from benzoic acid. This includes compounds similar to 3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid (Kalshetty, Gani, Karabasannavar, & Kalashetti, 2013).
Synthesis and Structural Characterization
- Triorganostannyl Esters : Tzimopoulos et al. (2010) investigated the synthesis and structural properties of triorganostannyl esters of benzoic acids. These studies are significant for understanding the physicochemical properties of such compounds (Tzimopoulos, Czapik, Gdaniec, Bakas, Isab, Varvogli, & Akrivos, 2010).
Synthesis and Bioactivities
- Pyrazole Derivatives : A study by Titi et al. (2020) involved the synthesis of pyrazole derivatives, including benzoic acid analogs, and their evaluation for antitumor, antifungal, and antibacterial activities. This demonstrates the diverse biological potential of compounds related to benzoic acid (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Synthesis of Heterocyclic Derivatives
- Imidazolyl Benzoic Acids : Barros et al. (2007) developed a method for synthesizing 3-(5-amino-4-cyano-1H-imidazol-1-yl) benzoic acids, showcasing the versatility in creating heterocyclic derivatives of benzoic acid (Barros, Gonçalves, Oliveira-Campos, & Proença, 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(1-methylpyrrol-3-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15-6-5-10(9-15)8-14-12-4-2-3-11(7-12)13(16)17/h2-7,9,14H,8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUMYVSQYNGGMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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